N-(prop-2-yn-1-yl)formamide
Description
N-(Prop-2-yn-1-yl)formamide is an alkyne-functionalized formamide derivative characterized by a terminal propargyl group attached to the nitrogen atom of the formamide moiety. Its synthesis involves the reaction of propargyl amine with sodium borohydride under controlled conditions, yielding a colorless oil with a 79% efficiency . Key spectral data include distinctive $^1$H-NMR signals at δ 8.18 (s, 1H, formyl proton) and 2.25 ppm (t, $J = 2.5$ Hz, 1H, propargyl proton), as well as $^{13}$C-NMR resonances at δ 164.4 (formyl carbonyl) and 78.8/73.0 ppm (propargyl carbons) . The compound exhibits rotameric behavior due to restricted rotation around the N–C bond, as evidenced by split signals in NMR spectra . Its propargyl group enables participation in click chemistry and other alkyne-specific reactions, making it a versatile intermediate in organic synthesis and bioconjugation strategies .
Properties
CAS No. |
14502-66-0 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(prop-2-yn-1-yl)formamide involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the corresponding formamides in good yields . Another method employs graphitic carbon nitride as a photocatalyst for the direct formylation of anilines, which is a more sustainable approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of photocatalysts and mild reaction conditions are preferred to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible light to form corresponding formamides.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation.
Substitution: Various organic and inorganic bases, such as potassium carbonate and sodium bicarbonate, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include functionalized formamides and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(prop-2-yn-1-yl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(prop-2-yn-1-yl)formamide exerts its effects involves its role as a photosensitizer. Upon exposure to visible light, the compound generates reactive oxygen species, such as singlet oxygen and superoxide radicals, through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)formamide Derivatives
- Example: N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside () Structural Differences: Incorporates a β-D-xylose or xylobioside group linked to the formamide nitrogen via an aryl methoxy substituent. Synthesis: Acid hydrolysis and enzymatic glycosylation, contrasting with the reductive formylation used for N-(prop-2-yn-1-yl)formamide .
Aromatic Formamides with Heterocyclic Substituents
- Synthesis: Derived from hydrazine-mediated cyclization, differing from the propargyl amine route . Applications: Investigated as antimicrobial agents due to heterocyclic bioactivity .
Isocyano-Formamido Hybrids
- Example: N-(5-Isocyanonaphthalen-1-yl)formamide () Structural Differences: Combines formamide and isocyano groups on a naphthalene backbone. Synthesis: Controlled hydrolysis of 1,5-diisocyanonaphthalene, leveraging acid-induced reactivity . Applications: Fluorescent probes for chemical species detection, exploiting dual functional group reactivity .
Propargyl-Containing Analogues
N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide ()
- Structural Differences : Replaces the formyl group with an iodoacetamide moiety and introduces a benzyl substituent.
- Synthesis : Amidation of propargyl amine with iodoacetyl chloride, followed by benzylation .
- Applications : Used in chemoproteomic studies for covalent protein labeling via iodoacetamide-alkylthiol reactions .
14-(N-(Prop-2-yn-1-yl)cyclopropanecarboxamido)tetradecanoic Acid ()
- Structural Differences : Combines a propargyl group with a cyclopropane-carboxamide and fatty acid chain.
- Synthesis : Multi-step protocol involving cyclopropane ring formation and amide coupling .
- Applications : Probes for studying S-acylation enzymes (ZDHHC family) in lipid metabolism .
Physicochemical and Reactivity Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
